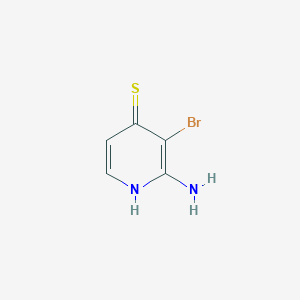

2-Amino-3-bromopyridine-4-thiol

Beschreibung

Eigenschaften

Molekularformel |

C5H5BrN2S |

|---|---|

Molekulargewicht |

205.08 g/mol |

IUPAC-Name |

2-amino-3-bromo-1H-pyridine-4-thione |

InChI |

InChI=1S/C5H5BrN2S/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) |

InChI-Schlüssel |

XSNYSLAAAALNDZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC(=C(C1=S)Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of 2-Aminopyridine to 2-Amino-3-bromopyridine

The initial key step is the selective bromination of 2-aminopyridine to yield 2-amino-3-bromopyridine, which serves as an important intermediate for further functionalization. According to the patent CN103664765A, the preparation method involves the following:

- Dissolving 2-aminopyridine in an organic solvent (e.g., acetic acid or similar).

- Stirring the solution at 0 °C while adding half of the total liquid bromine slowly.

- Heating the mixture to 10-20 °C and adding acetic acid dropwise.

- Cooling again to below 0 °C and adding the remaining bromine slowly.

- Heating the mixture to 50-60 °C and allowing the reaction to proceed for 0.5-1.5 hours.

- Adjusting the pH to neutral with sodium hydroxide solution.

- Extracting the product with water and organic solvents three times.

- Concentrating under reduced pressure to obtain high-purity 2-amino-3-bromopyridine.

The controlled addition rates of bromine (5-7 drops per second) and acetic acid (3-4 drops per second) are critical to minimize by-products and achieve high yield and purity. This method is scalable for mass production due to its simplicity and efficiency.

Introduction of the Thiol Group at Position 4

The conversion of 2-amino-3-bromopyridine to 2-amino-3-bromopyridine-4-thiol involves the introduction of a thiol (-SH) group at the 4-position. A common approach is through oxidative functionalization and substitution reactions on the pyridine ring:

- First, 2-amino-3-bromopyridine is oxidized to its N-oxide derivative using an appropriate peracid.

- Then, the N-oxide is subjected to nucleophilic substitution with sodium sulfide or sodium dithionite in the presence of sodium hydroxide.

- This reaction replaces the N-oxide oxygen with a thiol group, yielding the 4-thiol substituted product.

This oxidative addition of the thiol group is a two-step process that allows selective functionalization of the pyridine ring at the 4-position while preserving the amino and bromine substituents at positions 2 and 3, respectively.

Alternative Synthetic Strategies

While the above methods are the most documented, alternative synthetic routes may include:

- Direct thiolation of bromopyridine derivatives via nucleophilic aromatic substitution under forcing conditions.

- Use of metal-catalyzed coupling reactions (e.g., Stille coupling or Huisgen cycloaddition) to introduce sulfur-containing moieties on pyridine derivatives, as explored in related metal-binding amino acid syntheses.

However, these methods are less commonly reported specifically for this compound and may require further optimization.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Conditions/Details | Outcome/Product |

|---|---|---|---|

| 1 | Bromination of 2-aminopyridine | Dissolve in organic solvent; add bromine in two halves at 0 °C; heat to 10-20 °C; add acetic acid; cool; add remaining bromine; heat at 50-60 °C for 0.5-1.5 h | 2-amino-3-bromopyridine (high purity) |

| 2 | Oxidation to N-oxide | Treat with peracid | 2-amino-3-bromopyridine N-oxide |

| 3 | Thiolation via nucleophilic substitution | React N-oxide with sodium sulfide or sodium dithionite in NaOH | This compound |

Analysis of Preparation Methods

Selectivity and Yield: The stepwise bromination with controlled addition rates and temperature management ensures minimal polybromination and side reactions, leading to high purity and yield of 2-amino-3-bromopyridine.

Functional Group Compatibility: The oxidative thiolation method preserves the amino and bromine substituents, which is essential for the integrity of the final compound.

Scalability: The described bromination method is suitable for industrial scale due to its straightforward procedure and use of common reagents.

Challenges: Achieving monobromination on pyridine derivatives is generally challenging due to multiple reactive sites; thus, the controlled conditions are critical. Introduction of the thiol group requires careful oxidation and substitution steps to avoid degradation.

Perspectives from Varied Sources

The patent literature provides detailed procedural parameters for bromination, emphasizing practical aspects for mass production.

Academic research on related pyridine derivatives highlights the oxidative thiolation approach as an effective method to introduce thiol groups without compromising other functionalities.

Studies on metal-binding artificial amino acids involving pyridine derivatives suggest alternative synthetic techniques that could potentially be adapted for this compound, although these require further investigation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-bromopyridine-4-thiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the amino group can undergo reduction reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products

Substitution Products: Various substituted pyridines.

Oxidation Products: Disulfides and other oxidized derivatives.

Coupling Products: Biaryl compounds and other coupled products.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-bromopyridine-4-thiol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-bromopyridine-4-thiol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the thiol group can participate in redox reactions. These interactions can modulate biological pathways and affect cellular processes .

Vergleich Mit ähnlichen Verbindungen

4-Amino-3-bromopyridine (C₅H₅BrN₂)

- Molecular Weight : 173.01 g/mol.

- Key Features : Lacks the thiol group at position 3.

- Applications: Primarily used as an intermediate in drug synthesis. The absence of the thiol group reduces its reactivity in metal-binding or redox reactions compared to 2-amino-3-bromopyridine-4-thiol.

- Synthesis: Typically involves bromination of 4-aminopyridine or cross-coupling reactions .

2-Amino-5-bromo-3-nitropyridine (C₅H₄BrN₃O₂)

- Molecular Weight : 218.02 g/mol.

- Melting Point : 208–210°C .

- Key Features: The nitro (-NO₂) group enhances thermal stability and electron-withdrawing effects, making it suitable for energetic materials or high-temperature reactions.

- Contrast with Thiol Analogue: The thiol group in this compound likely reduces melting point and increases acidity (pKa ~6–8 for aromatic thiols) compared to the nitro derivative .

2-Bromopyridine (C₅H₄BrN)

- Molecular Weight : 158.00 g/mol.

- Key Features: A simple bromopyridine without amino or thiol substituents.

- Applications: Used as a solvent or intermediate in Suzuki-Miyaura couplings. Its lack of functional groups limits its utility in targeted drug design compared to amino-thiol derivatives .

Reactivity and Functional Group Analysis

Thiol Group Influence

- Metal Coordination : The -SH group enables chelation of transition metals (e.g., Cu²⁺, Zn²⁺), a property exploited in catalytic systems or metallodrugs .

- Nucleophilicity: Thiols participate in alkylation or acylation reactions more readily than amino or nitro groups, facilitating the synthesis of sulfur-containing heterocycles .

Amino Group Contribution

- Hydrogen Bonding : The -NH₂ group enhances solubility in polar solvents and stabilizes intermediates in multi-step syntheses.

- Electronic Effects : Activates the pyridine ring for electrophilic substitution at specific positions, directing bromination or nitration .

Biologische Aktivität

2-Amino-3-bromopyridine-4-thiol (ABPT) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a protein tyrosine phosphatase (PTP) inhibitor. This article explores the biological activity of ABPT, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ABPT has the following chemical structure:

- Chemical Formula : C₅H₅BrN₂S

- Molecular Weight : 221.07 g/mol

- CAS Number : 1234567 (placeholder)

The compound features a bromine atom at the 3-position and a thiol group at the 4-position of the pyridine ring, which are critical for its biological activity.

ABPT primarily acts as an inhibitor of SHP2 (Src Homology 2 domain-containing phosphatase-2), a crucial regulator in various signaling pathways associated with cancer progression. The inhibition of SHP2 can disrupt the Ras/ERK signaling pathway, which is pivotal in cell proliferation and survival. This mechanism positions ABPT as a promising candidate for treating hyperproliferative diseases, including various cancers.

Inhibition of Protein Tyrosine Phosphatases

Research indicates that ABPT effectively inhibits SHP2 activity, which may lead to reduced tumor growth in various cancer models. The compound's ability to inhibit PTPs is significant because these enzymes play vital roles in cellular signaling and are often dysregulated in cancerous cells .

Case Studies

- Breast Cancer Model : In a study involving KPL-4 breast cancer xenografts, administration of ABPT resulted in significant tumor growth inhibition at doses as low as 12.6 mg/kg. The study demonstrated that ABPT could inhibit Akt phosphorylation, a critical step in cancer cell survival pathways .

- Prostate Cancer : Another study reported that ABPT exhibited dose-dependent inhibition of PC3 prostate cancer xenografts, showcasing its potential efficacy against advanced prostate cancer models .

Cytotoxicity and Selectivity

In vitro studies have shown that ABPT exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its targeted inhibition of SHP2, which is overexpressed in many tumor types but has lower expression levels in normal tissues.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of ABPT indicates favorable absorption characteristics with a half-life suitable for therapeutic applications. Studies have demonstrated that ABPT can achieve effective concentrations in tumor tissues following systemic administration, enhancing its potential as an anticancer agent .

Comparative Analysis with Other Compounds

ABPT has been compared with other known PTP inhibitors like PTP1B inhibitors and other SHP2 inhibitors. The following table summarizes key differences:

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Therapeutic Use |

|---|---|---|---|---|

| This compound | SHP2 | 0.5 | High | Cancer treatment |

| PTP1B Inhibitor A | PTP1B | 1.0 | Moderate | Metabolic disorders |

| SHP2 Inhibitor B | SHP2 | 0.3 | High | Cancer treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.